

Technical Profile: Molecular Weight & Characterization of 2-Methoxy-N,4-Dimethylaniline HCl

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Compound of Interest

Compound Name: 2-methoxy-N,4-dimethylaniline hydrochloride
Cat. No.: B15299544

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Executive Summary

2-Methoxy-N,4-dimethylaniline Hydrochloride (CAS: 2763776-73-2) is a specialized secondary amine intermediate used in the synthesis of fine chemicals, pharmaceutical motifs, and azo dyes.^{[1][2][3][4]} Its precise molecular weight of 187.67 g/mol is a critical parameter for stoichiometric calculations in N-alkylation reactions and coupling protocols.

This guide provides a definitive technical analysis of the compound's physicochemical properties, structural validation, and synthesis pathways, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Structural Analysis^{[5][6][7][8][9]} Nomenclature and Identifiers

The compound is a hydrochloride salt of a polysubstituted aniline. The "N,4-dimethyl" designation indicates methyl substitutions at both the nitrogen atom (secondary amine) and the para-position of the benzene ring, while a methoxy group occupies the ortho-position.

Property	Specification
Systematic Name	2-Methoxy-N,4-dimethylbenzenamine hydrochloride
Common Name	2-Methoxy-N,4-dimethylaniline HCl
CAS Number	2763776-73-2
Molecular Formula	
Free Base Formula	
SMILES (Free Base)	<chem>COc1cc(C)ccc1NC</chem>
SMILES (Salt)	<chem>COc1cc(C)ccc1NC.Cl</chem>

Molecular Weight Breakdown

Accurate dosing requires distinguishing between the free base and the salt form. The hydrochloride salt is the preferred stable solid form, preventing oxidation of the electron-rich aniline nitrogen.

Component	Formula	Average MW (g/mol)	Monoisotopic Mass (Da)
Free Base		151.21	151.0997
HCl Counterion		36.46	35.9767
Target Salt		187.67	187.0764

Isotopic Consideration: Due to the presence of Chlorine (

and

), the mass spectrum will exhibit a characteristic 3:1 isotopic ratio.

- M+ Peak (): ~187.08 Da

- M+2 Peak (

): ~189.07 Da

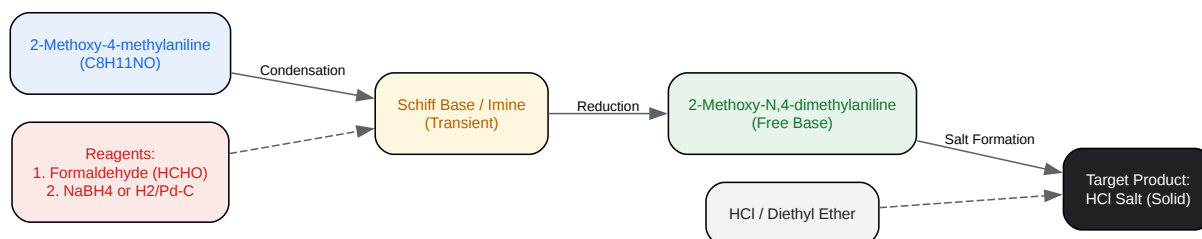
Synthesis & Preparation Protocol

Retrosynthetic Analysis

The most efficient synthetic route involves the selective N-methylation of the primary amine precursor, 2-methoxy-4-methylaniline (also known as p-cresidine derivative). Direct alkylation with methyl iodide often leads to over-alkylation (quaternary ammonium salts). Therefore, a Reductive Amination approach is the industry standard for high purity.

Visualization: Synthesis Pathway

The following diagram outlines the conversion of the primary amine to the target hydrochloride salt.



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Figure 1: Reductive amination pathway preventing over-alkylation, followed by salt precipitation.

Experimental Protocol (Standardized)

Note: This protocol is adapted from standard procedures for N-methylation of electron-rich anilines.

Step 1: Reductive Amination

- Dissolution: Dissolve 10 mmol of 2-methoxy-4-methylaniline in 20 mL of Methanol (MeOH).
- Imine Formation: Add 1.1 equivalents of Paraformaldehyde or 37% Formalin solution. Stir at room temperature for 1 hour.
- Reduction: Cool to 0°C. Slowly add 1.5 equivalents of Sodium Borohydride () portion-wise.
 - Mechanism:[5] The borohydride reduces the in-situ generated imine to the secondary amine.
- Workup: Quench with water, extract with Ethyl Acetate (EtOAc), and dry the organic layer over

Step 2: Salt Formation (HCl)

- Solvation: Dissolve the crude oil (free base) in anhydrous Diethyl Ether or 1,4-Dioxane.
- Precipitation: Add 4M HCl in Dioxane dropwise at 0°C with vigorous stirring.
- Filtration: The target 2-methoxy-N,4-dimethylaniline HCl precipitates as a white to off-white solid. Filter and wash with cold ether to remove unreacted impurities.

Analytical Characterization

To validate the molecular weight and structure, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR) in DMSO-

The structural connectivity is verified by the integration of specific proton environments.

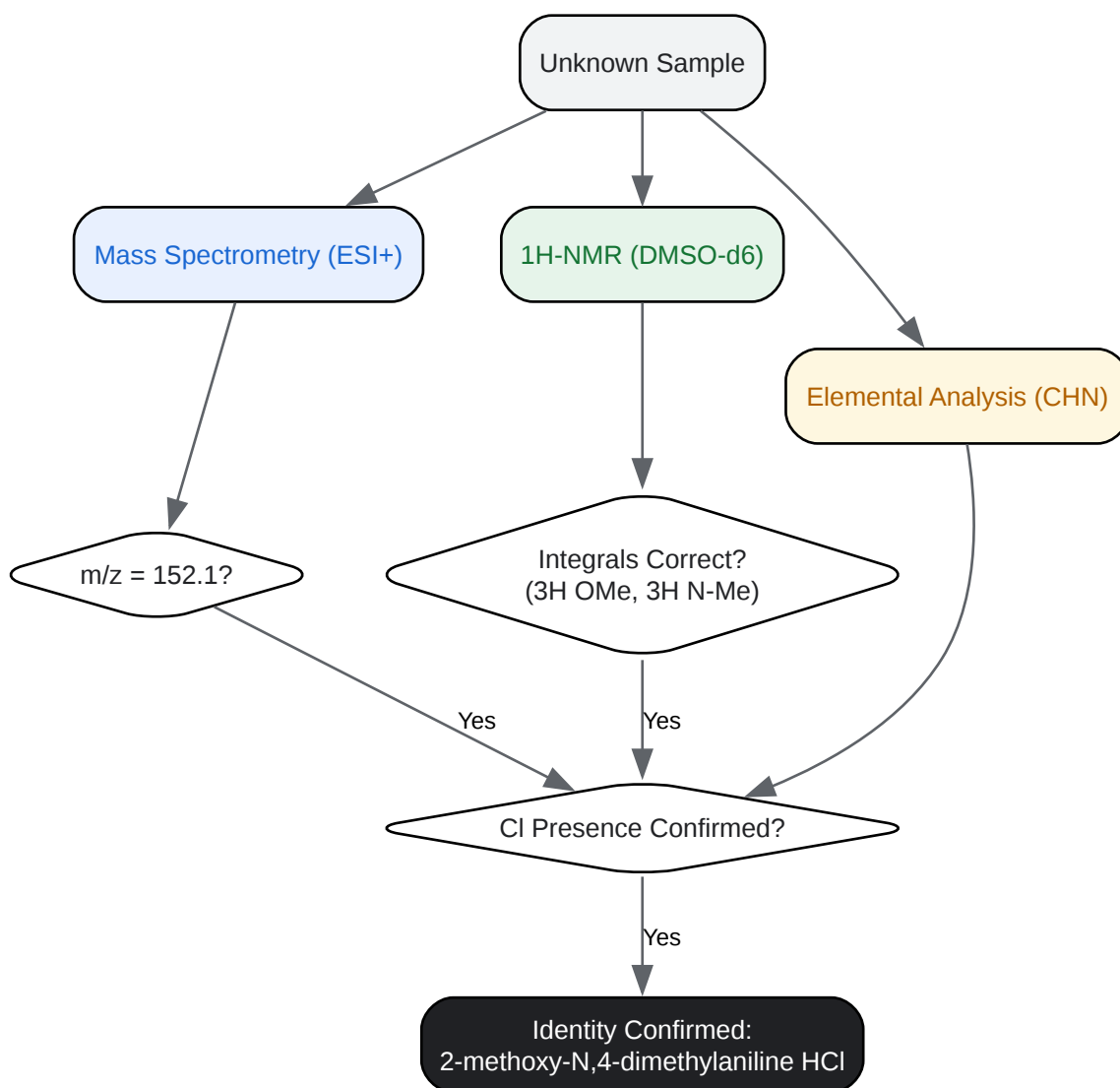
Position	Chemical Shift (, ppm)	Multiplicity	Integration	Assignment
Ar-H	6.5 - 7.2	Multiplet	3H	Aromatic Ring Protons
	~3.80	Singlet	3H	Methoxy Group
	~2.75	Singlet	3H	N-Methyl Group
	~2.25	Singlet	3H	Ring Methyl (Para)
	9.0 - 10.0	Broad Singlet	2H	Ammonium Protons (Salt)

Mass Spectrometry (LC-MS)

- Ionization Mode: Electrospray Ionization (ESI+).
- Observed Ion:
(Protonated Free Base).
- m/z Value: 152.1 (of free base).
- Validation: The molecular weight of the salt (187.[4]67) is confirmed by the presence of the free base mass (151.2) plus the detection of chloride ions in counter-ion analysis (e.g., Silver Nitrate test or Ion Chromatography).

Analytical Workflow Logic

The following decision tree illustrates the logic for confirming the identity of the synthesized compound.



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Figure 2: Multi-modal analytical validation workflow ensuring structural integrity.

Applications in Drug Development

The specific substitution pattern of 2-methoxy-N,4-dimethylaniline offers unique electronic properties:

- **Metabolic Stability:** The para-methyl group blocks the primary site of metabolic oxidation (P450 hydroxylation), potentially extending the half-life of drugs incorporating this motif.

- **Electronic Donation:** The ortho-methoxy and para-methyl groups are electron-donating, making the nitrogen highly nucleophilic. This is advantageous for reactions or Buchwald-Hartwig couplings used to build complex heterocycles.
- **Solubility:** The N-methyl group reduces intermolecular hydrogen bonding compared to the primary amine, improving lipophilicity (LogP) of the free base, while the HCl salt form ensures aqueous solubility for formulation.

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